Cas no 22237-12-3 ((3-Amino-4-methylphenyl)boronic acid)

(3-Amino-4-methylphenyl)boronic acid is a boronic acid derivative featuring both an amino and a methyl substituent on the aromatic ring. This compound is widely utilized as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and materials chemistry. The presence of the electron-donating amino and methyl groups enhances its reactivity and selectivity in coupling processes. Additionally, its boronic acid moiety facilitates stable complexation with diols, making it useful in sensor applications. The compound is typically supplied as a stable, crystalline solid with high purity, ensuring consistent performance in synthetic workflows. Proper storage under inert conditions is recommended to maintain its stability.
(3-Amino-4-methylphenyl)boronic acid structure
22237-12-3 structure
商品名:(3-Amino-4-methylphenyl)boronic acid
CAS番号:22237-12-3
MF:C7H10BNO2
メガワット:150.9708
MDL:MFCD01074640
CID:52006
PubChem ID:2737803

(3-Amino-4-methylphenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (3-Amino-4-methylphenyl)boronic acid
    • 3-Amino-4-methylphenylboronic acid~3-Amino-p-tolylboronic acid
    • 3-Amino-4-methylbenzeneboronic acid
    • 3-Amino-4-methylphenylboronic Acid (contains varying amounts of Anhydride)
    • 3-Amino-4-methylphenylboronic acid
    • 3-amino-4-methyl-phenylboronic acid
    • 3-Amino-p-tolylboronic Acid
    • 4-methyl-3-amino-phenyl boronic acid
    • 5-dihydroxyboranyl-2-methyl-aniline
    • 3-Amino-4-methylbenzeneboronic Acid (contains varying amounts of Anhydride)
    • 3-Amino-p-tolylboronic Acid (contains varying amounts of Anhydride)
    • (3-Amino-4-methylphenyl)boronic acid hydrochloride
    • DTXSID00372254
    • 3-amino4methyl phenyl boronic acid
    • SCHEMBL189833
    • EN300-316752
    • 3-amino-4-methyl phenyl boronic acid
    • 22237-12-3
    • AKOS006228020
    • Boronic acid, (3-amino-4-methylphenyl)-
    • 3-Amino-4-methylphenylboronic acid, AldrichCPR
    • A22268
    • STR09172
    • CS-W018128
    • AB08081
    • PLTGUDDQNWJILD-UHFFFAOYSA-N
    • Z1201620793
    • 3-AMINO-4-METHYLPHENYLBORONICACID
    • (3-amino-4-methyl-phenyl)boronic Acid
    • SY022542
    • FT-0614988
    • AMY963
    • MFCD01074640
    • 3-Amino-4-methylbenzeneboronic acid(contains varying amounts of Anhydride)
    • DB-015987
    • A2745
    • MDL: MFCD01074640
    • インチ: 1S/C7H10BNO2.ClH/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-4,10-11H,9H2,1H3;1H
    • InChIKey: PLTGUDDQNWJILD-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C=C(C=C1)B(O)O)N

計算された属性

  • せいみつぶんしりょう: 151.08000
  • どういたいしつりょう: 151.08
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 132
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.5
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 不明2。密度(g/ml、25/4℃)
  • 密度みつど: 1.19
  • ゆうかいてん: 250°C
  • ふってん: 367.6℃/760mmHg
  • フラッシュポイント: 176.1 ºC
  • 屈折率: 1.569
  • PSA: 66.48000
  • LogP: -0.16180

(3-Amino-4-methylphenyl)boronic acid セキュリティ情報

(3-Amino-4-methylphenyl)boronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(3-Amino-4-methylphenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-316752-10g
(3-amino-4-methylphenyl)boronic acid
22237-12-3 94%
10g
$220.0 2023-09-05
Enamine
EN300-316752-25g
(3-amino-4-methylphenyl)boronic acid
22237-12-3 94%
25g
$434.0 2023-09-05
Chemenu
CM136929-25g
3-Amino-4-methylphenylboronic Acid
22237-12-3 95%+
25g
$368 2023-01-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0292-5G
(3-amino-4-methylphenyl)boronic acid
22237-12-3 95%
5g
¥ 957.00 2023-04-03
Enamine
EN300-316752-25.0g
(3-amino-4-methylphenyl)boronic acid
22237-12-3 95.0%
25.0g
$434.0 2025-03-19
Enamine
EN300-316752-10.0g
(3-amino-4-methylphenyl)boronic acid
22237-12-3 95.0%
10.0g
$220.0 2025-03-19
Fluorochem
219077-25g
3-Amino-4-methylphenyl)boronic acid
22237-12-3 95%
25g
£410.00 2022-03-01
Apollo Scientific
OR3743-1g
3-Amino-4-methylbenzeneboronic acid
22237-12-3
1g
£23.00 2025-02-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A120097-25g
(3-Amino-4-methylphenyl)boronic acid
22237-12-3 98%
25g
¥3883.90 2023-09-04
eNovation Chemicals LLC
Y0976772-25g
3-Amino-4-methylbenzeneboronic acid
22237-12-3 95%
25g
$530 2024-08-03

(3-Amino-4-methylphenyl)boronic acid 関連文献

(3-Amino-4-methylphenyl)boronic acidに関する追加情報

Introduction to (3-Amino-4-methylphenyl)boronic Acid (CAS No. 22237-12-3)

(3-Amino-4-methylphenyl)boronic acid, with the CAS number 22237-12-3, is a versatile boronic acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of targeted therapies and diagnostic agents.

Boronic acids are well-known for their unique reactivity, which stems from the presence of a boron atom bonded to two hydroxyl groups. This structural feature allows them to participate in various chemical transformations, including condensation reactions with diols to form cyclic ethers, a process known as the Suzuki-Miyaura coupling. The amino and methyl substituents in (3-Amino-4-methylphenyl)boronic acid contribute to its specific electronic and steric properties, making it an ideal candidate for use in medicinal chemistry.

In recent years, there has been a surge in research focused on the development of novel boronic acid-based compounds for therapeutic applications. These studies have highlighted the potential of boronic acids as probes for studying protein-protein interactions and as inhibitors of key enzymes involved in disease pathways. For instance, (3-Amino-4-methylphenyl)boronic acid has been explored as a component in the design of small-molecule inhibitors targeting enzymes such as proteases and kinases, which are often overexpressed in cancer cells.

One of the most notable applications of (3-Amino-4-methylphenyl)boronic acid is in the field of anticancer research. Boron-containing compounds have shown promise in both chemotherapy and radiotherapy due to their ability to selectively accumulate in tumor tissues. The amino group in this compound allows for further functionalization, enabling the attachment of other bioactive molecules that can enhance its therapeutic efficacy. Recent studies have demonstrated that derivatives of (3-Amino-4-methylphenyl)boronic acid can be incorporated into targeted drug delivery systems, improving their specificity and reducing side effects.

The synthesis of (3-Amino-4-methylphenyl)boronic acid typically involves multi-step organic reactions, starting from readily available aromatic precursors. The introduction of the amino and methyl groups at specific positions on the phenyl ring requires careful selection of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to produce this compound with greater efficiency, making it more accessible for further applications.

Another area where (3-Amino-4-methylphenyl)boronic acid has found utility is in diagnostic imaging. Boron neutron capture therapy (BNCT) is an emerging treatment modality that relies on the selective accumulation of boron compounds in tumor tissues followed by irradiation with neutrons. The ability of boronic acids to form stable complexes with other molecules has made them valuable tools for developing contrast agents for BNCT imaging. Research is ongoing to optimize the properties of (3-Amino-4-methylphenyl)boronic acid-based agents for use in clinical settings.

The role of computational chemistry in designing and optimizing boronic acid derivatives cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding affinity and selectivity of these compounds towards biological targets. By leveraging computational methods, researchers can accelerate the discovery process and identify promising candidates for further experimental validation.

In conclusion, (3-Amino-4-methylphenyl)boronic acid (CAS No. 22237-12-3) is a multifaceted compound with significant potential in pharmaceutical and diagnostic applications. Its unique structural features make it an excellent scaffold for developing novel therapeutics, particularly in oncology and molecular imaging. As research continues to uncover new applications for boronic acids, compounds like (3-Amino-4-methylphenyl)boronic acid will undoubtedly play a pivotal role in advancing medical science.

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